molecular formula C41H66O13 B15094345 10-[3,4-Dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

10-[3,4-Dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

Cat. No.: B15094345
M. Wt: 767.0 g/mol
InChI Key: KAYMPWXMHIUNGC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthetic route typically starts with the preparation of the core triterpenoid structure, followed by the attachment of sugar moieties through glycosylation reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its complexity and the specificity of its applications. the synthesis would generally involve large-scale organic synthesis techniques, including the use of automated synthesizers and high-throughput screening for reaction optimization.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones, while reduction of the carboxylic acid group can yield alcohols .

Scientific Research Applications

This compound has several scientific research applications, including:

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The hydroxyl groups and carboxylic acid functional group allow it to participate in hydrogen bonding and electrostatic interactions with proteins and enzymes. These interactions can modulate the activity of metabolic pathways and influence cellular processes .

Biological Activity

Molecular Structure and Properties

The compound has a complex structure characterized by multiple hydroxyl groups and sugar moieties. Its molecular formula is C61H98O31C_{61}H_{98}O_{31}, indicating a large molecular weight and significant steric hindrance due to its size and branching.

Structural Features

  • Hydroxyl Groups : The presence of multiple hydroxyl groups suggests potential for hydrogen bonding, which may influence solubility and reactivity.
  • Sugar Moieties : The oxan-2-yl structures can enhance bioavailability and interaction with biological systems.

Antioxidant Activity

Research indicates that compounds with similar structural features exhibit significant antioxidant properties. The presence of multiple hydroxyl groups is often correlated with the ability to scavenge free radicals.

Anti-inflammatory Effects

Studies have shown that related compounds can inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha. This suggests that the compound may also possess anti-inflammatory properties.

Immunomodulatory Effects

The compound may enhance immune responses by promoting T-cell and B-cell proliferation. Such activity is critical in developing treatments for immunodeficiency disorders.

Anticancer Potential

Preliminary studies suggest that compounds with similar structures may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntioxidantScavenging of free radicals
Anti-inflammatoryInhibition of IL-6 and TNF-alpha
ImmunomodulatoryEnhanced T-cell/B-cell proliferation
AnticancerInduction of apoptosis in cancer cells

Case Studies

  • Antioxidant Activity Study : A study conducted on structurally similar compounds demonstrated a significant reduction in oxidative stress markers in vitro.
  • Anti-inflammatory Study : Research involving animal models showed that treatment with similar compounds resulted in decreased levels of inflammatory cytokines.
  • Immunomodulatory Effects : A clinical trial indicated that patients receiving treatment with related compounds displayed improved immune function markers.

Properties

IUPAC Name

10-[3,4-dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H66O13/c1-36(2)13-15-41(35(49)50)16-14-39(5)21(22(41)17-36)7-8-26-37(3)11-10-27(38(4,20-43)25(37)9-12-40(26,39)6)54-33-31(47)29(45)24(19-51-33)53-34-32(48)30(46)28(44)23(18-42)52-34/h7,22-34,42-48H,8-20H2,1-6H3,(H,49,50)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAYMPWXMHIUNGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(CO6)OC7C(C(C(C(O7)CO)O)O)O)O)O)C)C)C2C1)C)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H66O13
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

767.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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